molecular formula C25H52NO7P B13383993 (3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

(3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B13383993
M. Wt: 509.7 g/mol
InChI Key: SRRQPVVYXBTRQK-UHFFFAOYSA-N
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Description

(3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a heptadecanoyloxy group, a hydroxypropyl group, and a trimethylazaniumyl ethyl phosphate group. Its molecular formula is C26H54NO6P, and it is known for its amphiphilic properties, making it useful in both hydrophilic and hydrophobic environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves a multi-step process:

    Esterification: The initial step involves the esterification of heptadecanoic acid with glycerol to form 3-heptadecanoyloxy-2-hydroxypropyl ester.

    Quaternization: The next step is the quaternization of the ester with trimethylamine to introduce the trimethylazaniumyl group.

    Phosphorylation: Finally, the compound is phosphorylated using phosphorus oxychloride to form the desired phosphate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for controlled esterification and quaternization reactions.

    Continuous Flow Systems: Employing continuous flow systems for efficient phosphorylation.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester and phosphate groups can be reduced under specific conditions to yield alcohols and phosphines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols and phosphines.

    Substitution: Forms various substituted phosphates and esters.

Scientific Research Applications

Chemistry

    Surfactants: Due to its amphiphilic nature, it is used as a surfactant in various chemical formulations.

    Catalysis: Acts as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.

Biology

    Membrane Studies: Utilized in the study of biological membranes due to its structural similarity to phospholipids.

    Drug Delivery: Employed in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

Medicine

    Antimicrobial Agents: Investigated for its potential antimicrobial properties.

    Pharmaceuticals: Used in the formulation of certain pharmaceutical products.

Industry

    Cosmetics: Incorporated into cosmetic formulations for its emulsifying properties.

    Food Industry: Used as an additive in food products to improve texture and stability.

Mechanism of Action

The mechanism of action of (3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane transport. The trimethylazaniumyl group interacts with negatively charged components of the membrane, while the hydrophobic heptadecanoyloxy group embeds within the lipid bilayer.

Comparison with Similar Compounds

Similar Compounds

  • (3-Hexadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
  • (3-Octadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Uniqueness

(3-Heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific chain length and the presence of both hydrophilic and hydrophobic groups. This combination allows it to function effectively in diverse environments, making it more versatile compared to similar compounds with different chain lengths.

Properties

IUPAC Name

(3-heptadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h24,27H,5-23H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRQPVVYXBTRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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